molecular formula C19H14O B12529535 3-(2-Phenylethenyl)azulene-1-carbaldehyde CAS No. 652142-17-1

3-(2-Phenylethenyl)azulene-1-carbaldehyde

Cat. No.: B12529535
CAS No.: 652142-17-1
M. Wt: 258.3 g/mol
InChI Key: PRMQWDURXZRENS-UHFFFAOYSA-N
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Description

3-(2-Phenylethenyl)azulene-1-carbaldehyde is an organic compound that belongs to the azulene family. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which contrasts with the colorless nature of its isomer, naphthalene . The compound this compound features a phenylethenyl group attached to the azulene ring, making it a unique derivative with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylethenyl)azulene-1-carbaldehyde typically involves the reaction of azulene with a protonated aldehyde to form an α-azulenyl alcohol. This intermediate can then be protonated and undergo loss of water to yield an azulene α-carbocation . The reaction conditions often include the use of non-coordinating anions to stabilize the resulting salts, which can be characterized by NMR, UV/Vis absorption, and X-ray crystallography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethenyl)azulene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The phenylethenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

Scientific Research Applications

3-(2-Phenylethenyl)azulene-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Phenylethenyl)azulene-1-carbaldehyde involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biological processes. Its effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Phenylethenyl)azulene-1-carbaldehyde stands out due to its phenylethenyl group, which imparts unique chemical and physical properties

Properties

CAS No.

652142-17-1

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

3-(2-phenylethenyl)azulene-1-carbaldehyde

InChI

InChI=1S/C19H14O/c20-14-17-13-16(12-11-15-7-3-1-4-8-15)18-9-5-2-6-10-19(17)18/h1-14H

InChI Key

PRMQWDURXZRENS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=C3C2=CC=CC=C3)C=O

Origin of Product

United States

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